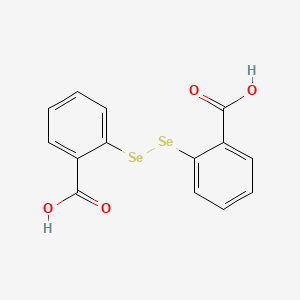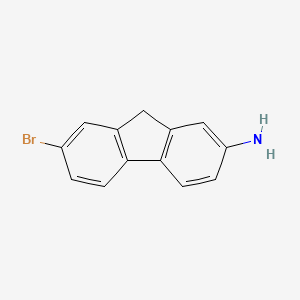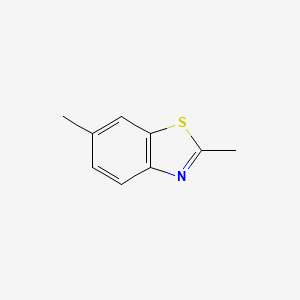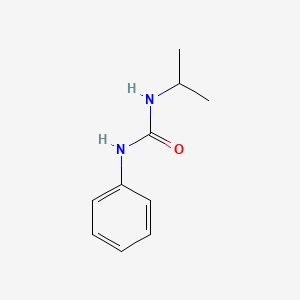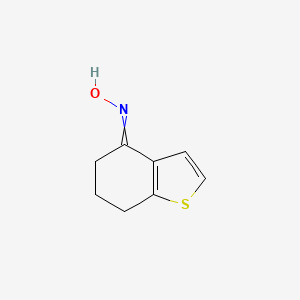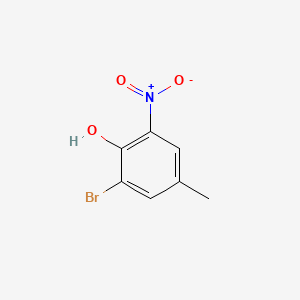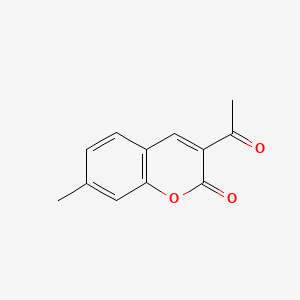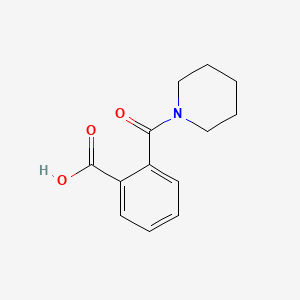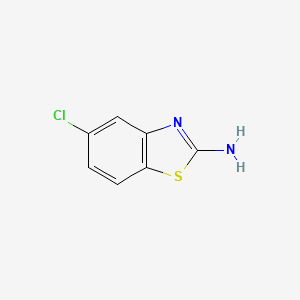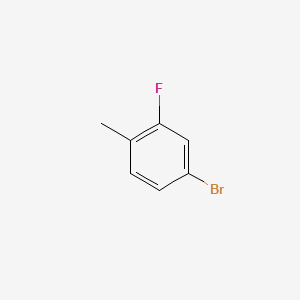
4-Bromo-2-fluorotoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromo-2-fluorotoluene-related compounds typically involves multiple reaction steps, including diazonium salt substitution, reduction reactions, and the Schiemann reaction. For instance, the synthesis of 2-Bromo-6-fluorotoluene, a related compound, is achieved from 2-Amino-6-nitrotoluene with a yield of 51.8% (Li Jiang-he, 2010).
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorotoluene and its derivatives have been extensively studied using various spectroscopic methods. The absorption spectra of similar compounds, like 2-Fluoro-4-bromo toluenes, have been investigated in the ultraviolet region, revealing insights into their electronic transitions (C. D. Dwivedi & S. Sharma, 1974).
Chemical Reactions and Properties
4-Bromo-2-fluorotoluene undergoes various chemical reactions, forming different derivatives. For example, a reaction involving Ullmann coupling of 3-bromo-4-fluorotoluene and phenol leads to the synthesis of 4-Fluoro-3-phenoxytoluene (Zhao Wenxian et al., 2004). Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene showcases the compound's versatility in chemical transformations (Chen Bing-he, 2008).
Physical Properties Analysis
The physical properties of 4-Bromo-2-fluorotoluene derivatives, such as their electronic absorption spectra, have been studied to understand their electronic and vibrational states. The study of different derivatives provides insights into the physical characteristics of these compounds (C. D. Dwivedi & S. Sharma, 1974).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-fluorotoluene and its derivatives can be understood through various reactions they undergo. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction and diazotization reactions highlights the chemical reactivity of these compounds (Xue Xu, 2006).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of 4-borono-2-fluorophenylalanine
- Summary of the Application : 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-borono-2-fluorophenylalanine . This compound is a useful reagent for positron emission tomographic (PET) studies .
- Results or Outcomes : The synthesized 4-borono-2-fluorophenylalanine can be used in PET studies, which are important in medical imaging .
Application 2: Synthesis of Methyl 4-bromo-2-methoxybenzoate
- Summary of the Application : 4-Bromo-2-fluorotoluene can also be used in the synthesis of methyl 4-bromo-2-methoxybenzoate .
- Results or Outcomes : The synthesized methyl 4-bromo-2-methoxybenzoate can be used in further organic synthesis reactions .
Application 3: Production of Pharmaceuticals
- Summary of the Application : 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents .
- Results or Outcomes : The synthesized pharmaceutical compounds can be used for treating various diseases .
Application 4: Production of Agrochemicals
- Summary of the Application : 4-Bromo-2-fluorotoluene is used in the synthesis of various herbicides and insecticides .
- Results or Outcomes : The synthesized agrochemicals are essential in crop production .
Application 5: Production of Organic Intermediates
- Summary of the Application : 4-Bromo-2-fluorotoluene is used as a building block in the synthesis of various organic compounds such as dyes, pigments, plastics, and resins .
- Results or Outcomes : The synthesized organic intermediates can be used in further organic synthesis reactions .
Application 6: Development of Liquid Crystals
- Summary of the Application : 4-Bromo-2-fluorotoluene is used in the development of liquid crystals, which are used in electronic displays such as LCD screens .
- Results or Outcomes : The synthesized liquid crystals can be used in various electronic displays such as LCD screens .
Application 7: Synthesis of 4-Methylphenylmagnesium Chloride
- Summary of the Application : 4-Bromo-2-fluorotoluene is used as a starting reagent in the synthesis of 4-Methylphenylmagnesium chloride .
- Methods of Application : The process starts with the reaction of 4-Methylbenzene-1-sulfonyl chloride with magnesium to yield 4-Methylphenylmagnesium chloride .
- Results or Outcomes : The synthesized 4-Methylphenylmagnesium chloride can be used in further organic synthesis reactions .
Application 8: Synthesis of 4-Bromo-2-methylphenylmagnesium Bromide
- Summary of the Application : 4-Bromo-2-fluorotoluene is used in the synthesis of 4-Bromo-2-methylphenylmagnesium bromide .
- Methods of Application : The resultant compound from the previous reaction reacts with bromine to form 4-Bromo-2-methylphenylmagnesium bromide .
- Results or Outcomes : The synthesized 4-Bromo-2-methylphenylmagnesium bromide can be used in further organic synthesis reactions .
Safety And Hazards
4-Bromo-2-fluorotoluene is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
Zukünftige Richtungen
The market prospects for 4-Bromo-2-fluorotoluene are promising, with high demand in the pharmaceutical, agrochemical, organic intermediate, and electronic industries . The 4-Bromo-2-fluorotoluene market is forecasted to undergo substantial growth between 2024 and 2031, driven by multiple factors such as technological advancements, heightened demand for 4-Bromo-2-fluorotoluene, and supportive government policies .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVUQSAJMLFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199411 | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorotoluene | |
CAS RN |
51436-99-8 | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51436-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051436998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-fluorotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVQ369UZC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



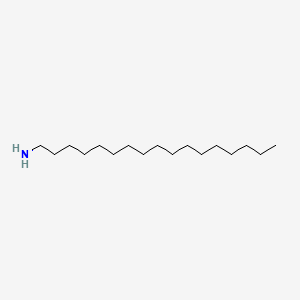
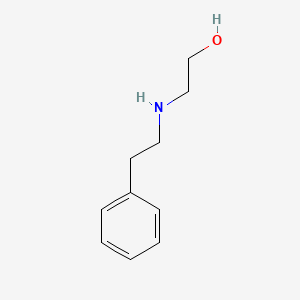
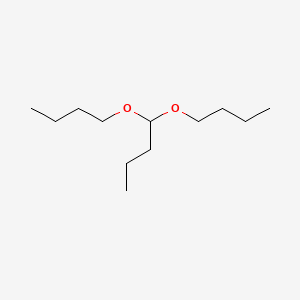
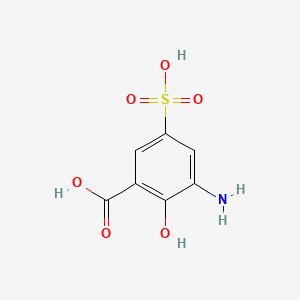
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
